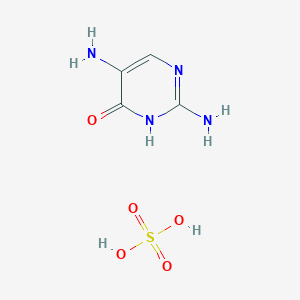

2,5-Diaminopyrimidin-4(3H)-onesulfate

Description

2,5-Diaminopyrimidin-4(3H)-onesulfate (CAS 77994-12-8) is a pyrimidine derivative with a molecular formula of C₄H₆N₄O·H₂SO₄ (sulfate form), derived from its parent compound, 2,5-diaminopyrimidin-4(3H)-one (molecular weight: 126.12 g/mol). It is characterized by a pyrimidine ring substituted with amino groups at positions 2 and 5, and a sulfate moiety enhancing its solubility and stability. The compound is stored at 20°C for up to two years with a purity of ≥98% . Its structural features make it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C4H8N4O5S |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

2,5-diamino-1H-pyrimidin-6-one;sulfuric acid |

InChI |

InChI=1S/C4H6N4O.H2O4S/c5-2-1-7-4(6)8-3(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) |

InChI Key |

LTIOGVHCXZUXNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diaminopyrimidin-4(3H)-onesulfate typically involves the reaction of 2,5-diaminopyrimidine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the sulfate derivative. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diaminopyrimidin-4(3H)-onesulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,5-Diaminopyrimidin-4(3H)-onesulfate has numerous applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in biological processes and potential as a therapeutic agent.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-onesulfate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Coumarin-Fused Pyrimidine Derivatives

Compounds 4i and 4j () are pyrimidine derivatives fused with coumarin and tetrazole moieties. For example:

- 4i : Incorporates coumarin-3-yl and phenyl groups, resulting in a molecular formula of C₂₉H₂₂N₈O₃ .

- 4j : Contains a thioxo group (C=S) at position 2 of the pyrimidine ring, altering electronic properties compared to the sulfate derivative.

These derivatives exhibit expanded π-conjugation due to coumarin, enhancing fluorescence and binding affinity to biological targets (e.g., enzymes or DNA) but reducing aqueous solubility .

Phosphoribityl-Substituted Pyrimidines

2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one () features a ribityl-phosphate side chain (molecular formula: C₁₃H₂₃N₅O₉P). This substitution renders it a key intermediate in riboflavin biosynthesis, with polar groups increasing solubility in hydrophilic environments. However, the phosphate group introduces instability under acidic conditions compared to the sulfate derivative .

Physicochemical Properties

Critical Analysis of Stability and Commercial Viability

The sulfate derivative’s stability at room temperature and high purity (>98%) make it commercially viable for large-scale applications. However, coumarin derivatives require specialized storage (light-protected, inert atmosphere), limiting their practicality. The phosphoribityl compound’s instability in non-neutral pH environments restricts its use to controlled laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.